molecular formula C7H6N4 B3043660 Pyridine-2-yl-N-cyanoamidine CAS No. 89795-81-3

Pyridine-2-yl-N-cyanoamidine

Cat. No.: B3043660
CAS No.: 89795-81-3
M. Wt: 146.15 g/mol
InChI Key: HMQYOLLIJRIQNB-UHFFFAOYSA-N
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Description

Pyridine-2-yl-N-cyanoamidine is a chemical compound with the molecular formula C7H6N4. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a pyridine ring attached to a cyanoamidine group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-yl-N-cyanoamidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with cyanogen bromide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene, with the presence of a base like triethylamine to facilitate the formation of the cyanoamidine group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-yl-N-cyanoamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-yl-N-cyanoamide, while reduction can produce pyridine-2-yl-N-aminomethylamine .

Scientific Research Applications

Pyridine-2-yl-N-cyanoamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pyridine-2-yl-N-cyanoamide
  • Pyridine-2-yl-N-aminomethylamine
  • Pyridine-2-yl-N-methylamidine

Comparison: Pyridine-2-yl-N-cyanoamidine stands out due to its unique combination of a pyridine ring and a cyanoamidine group. This structure imparts distinct reactivity and binding properties compared to similar compounds. For instance, Pyridine-2-yl-N-cyanoamide lacks the cyano group, affecting its chemical behavior and biological activity. Similarly, Pyridine-2-yl-N-aminomethylamine has different reactivity due to the presence of an amine group instead of a cyano group .

Properties

IUPAC Name

N'-cyanopyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYOLLIJRIQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89795-81-3
Record name N'-Cyano-2-pyridinecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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